molecular formula C8H7IO2 B1302012 3-Iodo-2-methylbenzoic acid CAS No. 133232-56-1

3-Iodo-2-methylbenzoic acid

Cat. No. B1302012
M. Wt: 262.04 g/mol
InChI Key: XGNKIHYPOWUMKL-UHFFFAOYSA-N
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Description

3-Iodo-2-methylbenzoic acid is a compound that belongs to the class of organic compounds known as halobenzoic acids. These are compounds containing a benzoic acid substituted with one or more halogen atoms. The presence of the iodine atom at the 3-position of the aromatic ring and a methyl group at the 2-position distinguishes this compound from other benzoic acid derivatives.

Synthesis Analysis

The synthesis of halogenated benzoic acids, such as 3-iodo-2-methylbenzoic acid, can be achieved through various methods, including halogenation reactions. While the papers provided do not directly describe the synthesis of 3-iodo-2-methylbenzoic acid, they do discuss the use of related iodine-containing reagents and compounds. For instance, 2-iodoxybenzoic acid (IBX) is a reagent that has been used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, which demonstrates the utility of iodine reagents in the synthesis of complex organic molecules . Additionally, IBX has been employed as a chemospecific tool for single electron transfer-based oxidation processes, which could be relevant in the functionalization of benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3-iodo-2-methylbenzoic acid would be characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, which is further substituted with a carboxylic acid group. The iodine atom is a heavy substituent and can influence the electronic properties of the aromatic ring through its inductive and resonance effects. The papers provided discuss the crystal structure of related iodinated compounds, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, which shows how iodine substitution can affect bond distances and angles .

Chemical Reactions Analysis

The reactivity of 3-iodo-2-methylbenzoic acid would be influenced by the presence of the iodine atom, which can participate in various chemical reactions. For example, iodine(V) reagents like IBX have been used to oxidize alcohols and 1,2-diols, suggesting that similar iodinated benzoic acids could undergo oxidation reactions . Moreover, IBX has been involved in the oxidation of amines and the deprotection of dithioacetals and dithioketals, indicating a wide range of potential chemical transformations for iodinated benzoic acids10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodo-2-methylbenzoic acid would include its melting point, boiling point, solubility, and stability. A thermodynamic study of iodobenzoic acid isomers provides insights into their sublimation enthalpies and vapor pressures, which are important for understanding the volatility and sublimation behavior of such compounds . The presence of the iodine atom would likely increase the molecular weight and decrease the vapor pressure compared to non-halogenated benzoic acids.

Scientific Research Applications

Synthesis and Characterization

3-Iodo-2-methylbenzoic acid is involved in the synthesis of various complex molecules. For instance, it's used in the synthesis of aromatic constituents found in calichemicin antibiotics, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, which are polysubstituted aromatic carboxylic acids (Laak & Scharf, 1989). Additionally, its derivatives like 3-[Bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid have been studied for their reactivity and potential as recyclable iodine(III) reagents (Yusubov et al., 2008).

Thermodynamics and Physical Properties

The thermodynamic properties of various iodo-benzoic acids, including 3-iodo-benzoic acid, have been explored. Studies have investigated parameters like sublimation enthalpy, vapor pressure, and enthalpies of fusion, providing crucial data for understanding their physical behavior (Tan & Sabbah, 1994).

Catalysis and Chemical Reactions

3-Iodo-2-methylbenzoic acid plays a role in catalytic processes, such as the Suzuki cross-coupling reaction. This reaction is significant in the formation of biaryls, and the use of 3-iodo-4-methoxybenzoic acid methylester has been optimized to yield these compounds efficiently (Chaumeil et al., 2000).

Structural Analysis and Crystallography

The crystal and molecular structure of compounds related to 3-iodo-2-methylbenzoic acid, such as 3-methylbenzoic acid, have been studied extensively. These investigations provide insights into the structural characteristics and potential applications in materials science (Xiang, 2011).

Safety And Hazards

3-Iodo-2-methylbenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

3-Iodo-2-methylbenzoic acid may be used in the synthesis of various compounds, such as methyl 2-iodo-3-methylbenzoate . This suggests that it could have potential applications in the development of new chemical reactions and products.

Relevant Papers The relevant papers retrieved do not provide additional information on 3-Iodo-2-methylbenzoic acid .

properties

IUPAC Name

3-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKIHYPOWUMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370557
Record name 3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methylbenzoic acid

CAS RN

133232-56-1
Record name 3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-2-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SS Pachore, S Akula, M Aaseef, M Usha Jyothi… - …, 2017 - Wiley Online Library
… of an oxidizing agent leading to a byproduct 3-iodo-2-methylbenzoic acid,14 which is an isomer of … This impurity was synthesized starting with 3-iodo-2-methylbenzoic acid in four linear …
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… acid (95%), mp 208-209" (lit.,41 205-206") ; 3-iodo-2-methylbenzoic acid (75y0), mp 123-124" (lit.,42 124") ; and 4-iodo-3-… From the hydrolysis giving 3-iodo-2-methylbenzoic acid, a …
Number of citations: 15 pubs.rsc.org
R Lin, DC Hoerr, LE Weaner… - Journal of Labelled …, 2017 - Wiley Online Library
… to [ 14 C]5-iodo-2-methylbenzoic acid (11) through iodination and high-performance liquid chromatography (HPLC) purification to remove the unwanted 3-iodo-2-methylbenzoic acid by-…
R Lin, DC Hoerr, LE Weaner, R Salter - ssr128129einhibitor.com
… ]2-toluic acid (10), which was then converted to [14C]5-iodo-2-methylbenzoic acid (11) through iodination and HPLC purification to remove the unwanted 3-iodo-2-methylbenzoic acid by…
Number of citations: 0 ssr128129einhibitor.com
MJ Smith, MJ Lawler, N Kopp, DD Mcleod… - … Process Research & …, 2017 - ACS Publications
… Hindered aryl halides were also competent substrates as shown for both 2-bromo-m-xylene 21 and 3-iodo-2-methylbenzoic acid 20. 1-Bromo-2-fluorobenzene 18 was borylated in low …
Number of citations: 33 pubs.acs.org
YC Yan, W Wu, GY Huang, WC Yang… - Journal of Agricultural …, 2022 - ACS Publications
… For strategy two, the commercialized material 6 was directly iodized using the same method described above to afford 6-amino-3-iodo-2-methylbenzoic acid 7, which was mixed with bis(…
Number of citations: 16 pubs.acs.org
DW Wang, HY Lin, RJ Cao, SG Yang… - Journal of agricultural …, 2014 - ACS Publications
… route using 2-amino-6-methylbenzoic acid as the starting material, after an iodination reaction with ICl in acetic acid; the key intermediate 6-amino-3-iodo-2-methylbenzoic acid (13) was …
Number of citations: 101 pubs.acs.org
Y Gong, H Hu, S Huang, S Lu… - ACS Applied Nano …, 2022 - ACS Publications
… 3-Iodo-2-methylbenzoic acid was utilized as the substrate, and the reaction conversion was monitored with 1 H NMR. As shown in Figure 3, PdNPs–NAC–CMP showed the highest …
Number of citations: 2 pubs.acs.org
L Bérillon - 2000 - edoc.ub.uni-muenchen.de
Pd-catalyzed cross-coupling reactions 31 are very important for the formation of carbon-carbon bonds and are widely used, including for the synthesis of complex natural products. 32 …
Number of citations: 6 edoc.ub.uni-muenchen.de
CA Renison - 2012 - search.proquest.com
The main objective of the work presented in this dissertation was to investigate the application of the phosphorus atom as a probe to evaluate stereo-electronic effects in arylphosphines. …
Number of citations: 4 search.proquest.com

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